molecular formula C18H20N4O3S B2464522 3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole CAS No. 2309551-77-5

3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole

Cat. No.: B2464522
CAS No.: 2309551-77-5
M. Wt: 372.44
InChI Key: WVRWPWHLVJHGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the 8-azabicyclo[32Common reagents used in these reactions include various sulfonyl chlorides, pyrazole derivatives, and benzoxazole precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development .

Properties

IUPAC Name

3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-26(24,12-17-16-4-1-2-5-18(16)25-20-17)22-13-6-7-14(22)11-15(10-13)21-9-3-8-19-21/h1-5,8-9,13-15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWPWHLVJHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=NOC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.